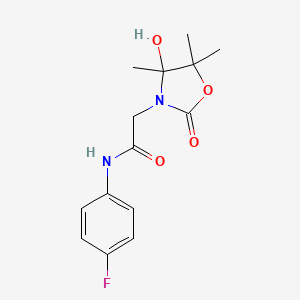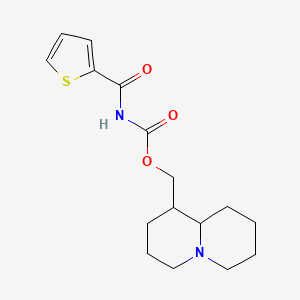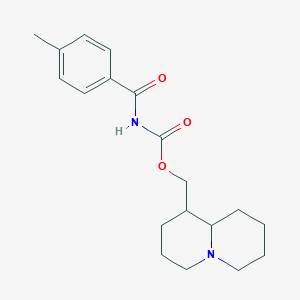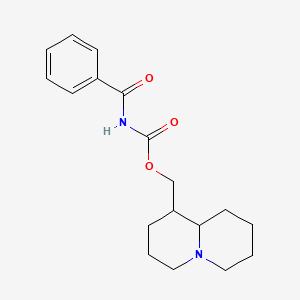![molecular formula C22H16ClN3O6S B4302764 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4302764.png)
3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
概要
説明
3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline, also known as CDNI, is a chemical compound that has been used in scientific research for various purposes. This compound is a derivative of indoline, which is a heterocyclic organic compound that consists of a six-membered ring with nitrogen as a part of the ring. CDNI has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用機序
3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to interact with thiols in biological systems, which results in the formation of a highly fluorescent product. The mechanism of action involves the nucleophilic addition of the thiol to the imine group of 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline, which results in the formation of a stable adduct. This reaction is reversible, and the adduct can be easily cleaved by reducing agents.
生化学的および生理学的効果
3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to have minimal toxicity in biological systems. It has been used in various studies to investigate the role of thiols and nitric oxide in biological systems. 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has also been used as a photosensitizer in photodynamic therapy, which has shown promising results in the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is its high selectivity for thiols in biological systems. This makes it an ideal probe for detecting the presence of thiols in complex biological systems. Additionally, 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to have minimal toxicity in biological systems, which makes it a safe compound to use in scientific research.
One of the limitations of 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is its limited solubility in aqueous solutions. This can make it difficult to use in certain biological systems. Additionally, 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has a short half-life in biological systems, which can limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for the use of 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in scientific research. One potential direction is the use of 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline as a fluorescent probe for the detection of thiols in living cells. Another potential direction is the use of 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline could be used to study the role of nitric oxide in biological systems. Overall, 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is a promising compound that has the potential to be used in a wide range of scientific research applications.
科学的研究の応用
3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe to detect the presence of thiols in biological systems. 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has also been used to study the role of nitric oxide in biological systems. Additionally, 3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been used as a photosensitizer in photodynamic therapy, which is a treatment for cancer.
特性
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O6S/c1-14-2-8-19(9-3-14)33(31,32)24-13-16(10-15-4-6-17(23)7-5-15)22-20(24)11-18(25(27)28)12-21(22)26(29)30/h2-12H,13H2,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZLFCBTYAENBJ-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(C=C3)Cl)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(C=C3)Cl)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(4-methylpent-3-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B4302699.png)


![2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole](/img/structure/B4302722.png)
![1-phenyl-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4302742.png)
![5-{[5-(2-fluorophenyl)-2-furyl]methylene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4302747.png)
![2,2'-[ethane-1,2-diylbis(1H-tetrazole-1,5-diylthio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide}](/img/structure/B4302749.png)
![N-(4-ethoxyphenyl)-2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B4302757.png)
![1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B4302762.png)
![3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4302770.png)

![3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B4302785.png)
![octahydro-2H-quinolizin-1-ylmethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B4302793.png)